Cas no 2287275-01-6 ({1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride)

{1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride
- (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine;hydrochloride
- {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride
-
- MDL: MFCD31746344
- インチ: 1S/C7H13NO.ClH/c1-6-2-7(3-6,4-8)5-9-6;/h2-5,8H2,1H3;1H
- InChIKey: MTVVGVOQMJQIRV-UHFFFAOYSA-N
- SMILES: Cl.O1CC2(CN)CC1(C)C2
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- トポロジー分子極性表面積: 35.2
{1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27191053-0.05g |
1-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 0.05g |
$1709.0 | 2025-03-13 | |
Enamine | EN300-27191053-0.5g |
1-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 0.5g |
$1954.0 | 2025-03-13 | |
Enamine | EN300-6738528-2mg |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 2mg |
$135.0 | 2022-02-28 | |
Enamine | EN300-6738528-10mg |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 10mg |
$194.0 | 2022-02-28 | |
Enamine | EN300-6738528-500mg |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 500mg |
$1269.0 | 2022-02-28 | |
Enamine | EN300-6738528-2500mg |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 2500mg |
$3191.0 | 2022-02-28 | |
Enamine | EN300-6738528-5mg |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 5mg |
$150.0 | 2022-02-28 | |
Enamine | EN300-6738528-10.0g |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95% | 10.0g |
$8749.0 | 2023-07-07 | |
Enamine | EN300-6738528-50mg |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 50mg |
$432.0 | 2022-02-28 | |
Enamine | EN300-6738528-10000mg |
{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride |
2287275-01-6 | 95.0% | 10g |
$7004.0 | 2022-02-28 |
{1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
{1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochlorideに関する追加情報
Introduction to {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride (CAS No: 2287275-01-6)
{1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride} is a significant compound in the field of pharmaceutical chemistry, renowned for its unique structural and functional properties. This compound, identified by the CAS number 2287275-01-6, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate bicyclic structure of this molecule contributes to its distinctive chemical behavior, making it a subject of intense study among researchers.
The molecular framework of {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride consists of a bicyclic system with a methyl group and an oxo group at specific positions, which imparts a high degree of steric and electronic complexity. This complexity is not only a challenge for synthetic chemists but also offers numerous opportunities for developing novel therapeutic agents. The hydrochloride salt form enhances the compound's solubility and stability, making it more suitable for various biochemical assays and pharmaceutical formulations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of bicyclic compounds due to their favorable pharmacokinetic properties and improved binding affinity to biological targets. {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride is no exception and has been investigated for its potential role in treating various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with multiple biological pathways makes it a promising candidate for further development.
One of the most compelling aspects of {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride is its structural versatility, which allows for modifications that can fine-tune its biological activity. Researchers have been exploring different derivatives of this compound to enhance its efficacy and reduce potential side effects. For instance, studies have shown that introducing certain functional groups can significantly improve the compound's interaction with specific enzymes and receptors, leading to more targeted therapeutic effects.
The synthesis of {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis process often begins with the construction of the bicyclic core, followed by functionalization at key positions to achieve the desired molecular architecture. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance yield and purity.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride at the molecular level. Molecular modeling studies have provided valuable insights into how this compound interacts with biological targets, helping researchers design more effective drug candidates. These computational approaches complement experimental work by predicting potential binding modes and optimizing molecular properties.
The pharmacological profile of {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits potent activity against several disease-related pathways, making it a versatile tool for drug discovery. Additionally, its favorable pharmacokinetic properties, such as good oral bioavailability and moderate metabolic clearance, make it an attractive candidate for further clinical development.
As research continues to uncover new applications for {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride}, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory discoveries into clinical therapies by leveraging expertise in synthetic chemistry, pharmacology, and biotechnology. Such collaborations are essential for bringing innovative drugs to market efficiently.
The regulatory landscape for new drug candidates like {1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride is stringent but well-defined, ensuring that only safe and effective therapies reach patients. Regulatory agencies require comprehensive data on a compound's safety, efficacy, and quality before approving it for clinical use or commercial distribution. This rigorous process helps maintain high standards in pharmaceutical development while fostering innovation.
In conclusion, {1-methyl-2-oxabicyclo2.1.1hexan-4-ylmethanamine hydrochloride (CAS No: 2287275-01-6) is a promising compound with significant potential in pharmaceutical applications}. Its unique structural features, combined with favorable pharmacological properties, make it an attractive candidate for further research and development。 As scientists continue to explore its therapeutic possibilities, this compound is poised to play a vital role in addressing unmet medical needs。
2287275-01-6 ({1-methyl-2-oxabicyclo2.1.1hexan-4-yl}methanamine hydrochloride) Related Products
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
